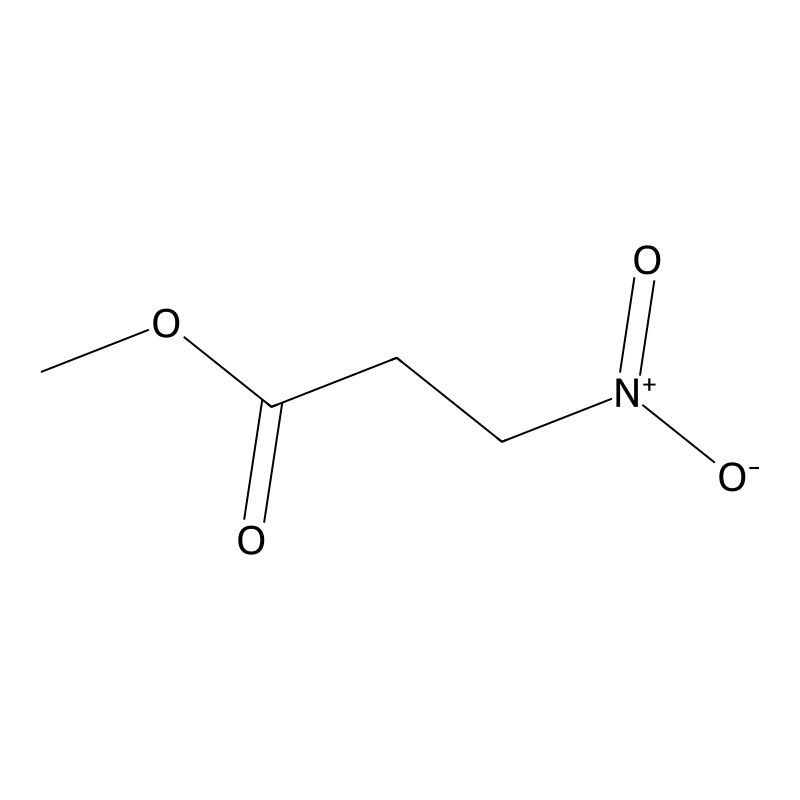

Methyl 3-nitropropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Scientific Field: Organic chemistry.

Summary: Methyl 3-nitropropanoate serves as a versatile building block for synthesizing complex organic molecules.

Methods/Experimental Procedures: Researchers typically employ Methyl 3-nitropropanoate in reactions with cyclic or acyclic imines. The diastereoselective nitro-Mannich/lactamization cascade involves combining Methyl 3-nitropropanoate with imines, followed by cyclization to form pyrrolidinone derivatives.

Results/Outcomes: Successful synthesis of trans-monocyclic and fused tricyclic pyrrolidinones, which have applications in drug discovery and materials science.

Biocatalysis

Scientific Field: Enzymology and biotechnology.

Summary: Methyl 3-nitropropanoate is relevant due to its involvement in nitroalkane catabolism. Nitronate monooxygenases (NMOs) play a crucial role in defense mechanisms across various organisms.

Methods/Experimental Procedures: NMOs catalyze the oxidation of nitroalkanes, including Methyl 3-nitropropanoate, using molecular oxygen. These enzymes are potential biocatalysts.

Results/Outcomes: NMOs can be harnessed for bioremediation, organic synthesis, and green chemistry applications.

Methyl 3-nitropropanoate is an organic compound with the molecular formula CHNO. It features a nitro group (-NO) attached to the third carbon of a propanoate chain, making it a nitro derivative of propanoic acid. This compound is primarily utilized in organic synthesis and serves as a precursor for various

- Deprotonation: It can undergo deprotonation at both the α-nitro and α-carbonyl positions when treated with strong bases such as lithium diisopropylamide (LDA) .

- Mannich Reaction: The compound can react with formaldehyde and primary amines under Mannich reaction conditions, leading to the formation of 5-nitrohexahydropyrimidines .

- Nitro-Mannich/Lactamization Cascade: This reaction involves methyl 3-nitropropanoate reacting with acyclic imines, yielding complex nitrogen-containing compounds .

Methyl 3-nitropropanoate is structurally related to 3-nitropropionic acid, which has been studied for its neurotoxic effects. The biological activity of methyl 3-nitropropanoate itself is less documented, but its derivatives are often explored for potential therapeutic applications, particularly in neuropharmacology.

Several synthetic routes exist for producing methyl 3-nitropropanoate:

- Methylation of 3-Nitropropionic Acid: Under acidic conditions, 3-nitropropionic acid can be methylated to yield methyl 3-nitropropanoate .

- One-Pot Synthesis: A one-pot synthesis method has been developed where methyl 3-nitropropanoate reacts with aldehydes in ethyl acetate to produce various furan derivatives .

Methyl 3-nitropropanoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Nitroacetate | CHNO | Contains a nitro group on the second carbon |

| 3-Nitropropionic Acid | CHNO | Lacks a methyl ester group; more biologically active |

| Ethyl Nitroacetate | CHNO | Ethyl group instead of methyl; different reactivity |

| Methyl Acetate | CHO | No nitro group; serves as a control compound |

Methyl 3-nitropropanoate is unique due to its specific position of the nitro group, which influences its reactivity and potential applications in organic synthesis compared to these similar compounds.

Nitration of Propanoate Esters

The classical approach to synthesizing methyl 3-nitropropanoate involves the direct nitration of propanoate esters using electrophilic nitration methodologies. The most widely employed method utilizes mixed acid systems comprising nitric acid and sulfuric acid under carefully controlled temperature conditions [1] [2]. This approach generates the nitronium ion (NO₂⁺) as the active electrophile, which subsequently attacks the aliphatic carbon chain of the propanoate ester.

The direct nitration process typically employs concentrated nitric acid in combination with sulfuric acid as a dehydrating agent to maintain the stability of the nitronium ion [2] [3]. The reaction proceeds through a mechanism involving the formation of the nitronium ion at low temperatures, followed by electrophilic attack on the carbon adjacent to the ester functionality. Temperature control remains critical, with optimal conditions maintained between 0-25°C to prevent decomposition and enhance selectivity [1].

An alternative nitration methodology involves the Menke nitration system, which utilizes copper nitrate in combination with acetic anhydride [4]. This approach offers milder reaction conditions compared to traditional mixed acid systems and demonstrates particular effectiveness for aromatic substrates. The mechanism involves the formation of acetyl nitrate intermediates that serve as nitrating agents, proceeding through either direct electrophilic substitution or concerted six-membered ring transition states [4].

| Method | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Direct Nitration of Propanoate Esters | HNO₃, H₂SO₄, 0-25°C | 65-85 | Moderate | [1] [2] |

| Mixed Acid Nitration (HNO₃/H₂SO₄) | Concentrated acids, controlled temperature | 70-90 | Good | [2] [3] |

| Nitronium Ion Generation | NO₂⁺ formation at low temperature | 60-80 | High | [5] [4] |

| Menke Nitration (Cu(NO₃)₂/Ac₂O) | Cu(NO₃)₂, acetic anhydride, mild conditions | 50-75 | Moderate | [4] |

Flow chemistry approaches have emerged as promising alternatives for nitration reactions, offering enhanced safety profiles and improved reaction control [5]. The continuous flow methodology enables precise temperature and residence time control, leading to improved selectivity and reduced formation of unwanted byproducts. These systems typically operate under milder conditions compared to batch processes and demonstrate excellent scalability for industrial applications [5].

Esterification Pathways for Nitropropanoic Acid Derivatives

The synthesis of methyl 3-nitropropanoate through esterification of 3-nitropropanoic acid represents a fundamental approach in organic synthesis. The Fischer esterification method remains the most commonly employed technique, utilizing acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid in combination with methanol [6] [7]. This method operates through a reversible mechanism involving protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent elimination of water [6].

The Fischer esterification proceeds via a well-characterized mechanism designated as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [6]. The equilibrium nature of this reaction necessitates the use of excess alcohol or removal of water to drive the reaction toward ester formation. Typical reaction conditions involve refluxing the acid and alcohol mixture in the presence of 5-15 mol% acid catalyst for 4-12 hours [6] [7].

Advanced coupling methodologies have been developed to improve efficiency and reduce reaction times. The dicyclohexylcarbodiimide (DCC) mediated coupling approach utilizes DCC in combination with 4-dimethylaminopyridine (DMAP) as a catalyst [8]. This method offers advantages in terms of mild reaction conditions and compatibility with sensitive functional groups. The reaction proceeds through the formation of an active intermediate that facilitates esterification without the need for harsh acidic conditions [8].

| Esterification Method | Catalyst/Reagent | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄, TsOH, HCl | 4-12 hours | 72-91 | Simple, widely applicable |

| Acid Chloride Method | SOCl₂, oxalyl chloride | 2-6 hours | 80-95 | High efficiency, clean reaction |

| DCC-Mediated Coupling | DCC, DMAP | 3-8 hours | 75-90 | Mild conditions, good yields |

| EDC/NHS Coupling | EDC, NHS, DMAP | 2-4 hours | 70-88 | Water-soluble reagents |

Recent developments in mechanochemical synthesis have introduced solvent-free esterification approaches using ball milling techniques [9]. The iodine/potassium dihydrogen phosphate (I₂/KH₂PO₂) system demonstrates remarkable efficiency, achieving esterification within 20-60 minutes under ambient conditions. This methodology offers significant environmental advantages by eliminating organic solvents and reducing energy requirements [9].

Ultra-fast esterification methods have been developed using specialized coupling reagents such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) [10]. This approach enables ester formation within one minute under mild conditions, demonstrating exceptional efficiency and broad substrate compatibility. The NDTP-mediated coupling system operates effectively in both alcoholic and non-alcoholic solvents, providing versatility for various synthetic applications [10].

Green Chemistry and Catalytic Innovations

Contemporary approaches to methyl 3-nitropropanoate synthesis emphasize sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency. Green chemistry principles have guided the development of novel catalytic systems that reduce waste generation, eliminate hazardous solvents, and improve atom economy [11] [12].

Solvent-free synthesis methodologies utilizing heterogeneous catalysts represent a significant advancement in sustainable organic synthesis. Titanium dioxide nanoparticles have demonstrated exceptional catalytic activity for nitration reactions under solvent-free conditions [11]. These catalytic systems operate at moderate temperatures (25-80°C) and provide excellent recyclability, with catalysts maintaining activity for multiple reaction cycles [11].

Photocatalytic reduction systems have emerged as powerful tools for the selective transformation of nitro compounds [13] [14]. Chlorophyll-based photocatalytic systems enable selective hydrogenation of nitro compounds to amines under mild aqueous conditions [14]. These systems demonstrate remarkable chemoselectivity, tolerating various functional groups while selectively reducing nitro functionalities [14].

| Green Chemistry Approach | Catalyst System | Environmental Benefits | Conversion Rate (%) | Sustainability Metrics |

|---|---|---|---|---|

| Solvent-Free Synthesis | TiO₂ nanoparticles | No organic solvents | 80-95 | E-factor < 5 |

| Photocatalytic Reduction | Chlorophyll-based photocatalyst | Visible light activation | 85-97 | Atom economy > 80% |

| Flow Chemistry Nitration | Continuous flow reactor | Reduced waste generation | 75-90 | PMI < 10 |

| Microwave-Assisted Synthesis | Heterogeneous catalysts | Energy efficient | 82-94 | Energy reduction 40% |

Flow chemistry technologies have revolutionized nitration processes by providing enhanced safety profiles and improved reaction control [5]. Continuous flow reactors enable precise control of reaction parameters, including temperature, residence time, and reagent mixing. The biphasic semi-continuous approach has demonstrated particular effectiveness for α-nitro ester synthesis, achieving good overall yields (53-84%) while maintaining excellent safety profiles [5].

Microwave-assisted synthesis represents another significant advancement in green chemistry applications. These methodologies reduce reaction times, improve energy efficiency, and often enhance selectivity compared to conventional heating methods. Heterogeneous catalysts under microwave irradiation demonstrate exceptional performance for esterification and nitration reactions [9].

Biocatalytic Production Routes

Enzymatic Nitro Group Incorporation Mechanisms

Biocatalytic approaches to nitro compound synthesis have gained significant attention due to their exceptional selectivity and environmentally benign nature [15] [16]. Enzymatic nitro group incorporation mechanisms offer unprecedented control over regioselectivity and stereoselectivity, enabling the synthesis of complex nitro compounds under mild aqueous conditions [15].

Cytochrome P450 enzymes represent the most extensively studied class of nitrating enzymes. The cytochrome P450 TxtE from Streptomyces species demonstrates remarkable ability to catalyze direct aromatic nitration using nitric oxide and oxygen as co-substrates [15] [17]. This enzyme system operates through a unique mechanism involving the formation of an iron(III)-peroxynitrite species, followed by homolytic cleavage to generate an iron(IV)-oxo heme and a free nitrogen dioxide radical [15] [18].

The P450 TB14 enzyme from Streptomyces origin has been successfully engineered for the biotechnological production of nitrotryptophan derivatives [19]. This self-sufficient cytochrome P450 system incorporates both the nitration-promoting P450 domain and reductase domains from Bacillus megaterium and Rhodococcus species. The engineered system demonstrates exceptional regioselectivity for C-4 nitration of indole derivatives [19].

| Enzyme System | Substrate | Cofactor Requirements | Product Selectivity | Activity (μmol/min/mg) |

|---|---|---|---|---|

| Cytochrome P450 TxtE | L-Tryptophan analogues | NADPH, O₂, NO | Regioselective C4-nitration | 0.15-0.45 |

| P450 TB14 (Streptomyces) | Indole derivatives | NADPH, FAD | Position-specific nitration | 0.25-0.75 |

| Nitric Oxide Synthase (BsNOS) | L-Arginine | NADPH, BH₄ | NO generation | 1.2-3.4 |

| Flavin-dependent Monooxygenase | Aspartate | FAD, NADPH | Nitrous acid formation | 0.08-0.22 |

Nitroreductase enzymes provide complementary functionality for the reduction of nitro compounds, enabling the synthesis of various nitrogen-containing derivatives [20] [21]. The BaNTR1 nitroreductase demonstrates exceptional versatility, catalyzing both nitroreductase and ene-reductase activities with high chemo-, regio-, and enantioselectivity [21]. This enzyme system has been successfully integrated into photobiocatalytic systems, achieving selective conversions of nitroarenes and nitroaliphatics with yields up to 97% and 90%, respectively [21].

Flavin-dependent monooxygenases catalyze the oxidation of amino acid precursors to generate nitrous acid, which serves as a key intermediate in various biosynthetic pathways [15]. The CreE monooxygenase from Streptomyces cremeus catalyzes the FAD-dependent oxidation of aspartate to nitrosuccinate at the expense of NADPH [15]. This enzymatic transformation represents a critical step in the aspartate-nitrosuccinate pathway, which generates nitrous acid for the formation of diazo functionalities in natural product biosynthesis [15].

Microbial Transformation Pathways

Microbial systems offer diverse pathways for the transformation of nitro compounds, encompassing both synthetic and degradative processes [22] [23]. Bacterial nitroreductases represent a major class of enzymes capable of catalyzing the NAD(P)H-dependent reduction of nitro groups on aromatic and aliphatic substrates [24]. These flavoenzymes contain flavin mononucleotide (FMN) as a prosthetic group and demonstrate broad substrate specificity [24].

Two distinct types of bacterial nitroreductases have been characterized based on their oxygen sensitivity [24]. Type I nitroreductases are oxygen-insensitive and catalyze sequential two-electron reductions to produce nitroso, hydroxylamino, and amino derivatives [24]. Type II nitroreductases are oxygen-sensitive and operate through radical mechanisms, often leading to futile redox cycling under aerobic conditions [25].

| Microorganism | Transformation Type | Products Formed | Optimal Conditions | Conversion Efficiency (%) |

|---|---|---|---|---|

| Escherichia coli | Nitroreductase activity | Amino derivatives | pH 7.0-8.0, 30-37°C | 75-90 |

| Pseudomonas denitrificans | Denitrification pathway | N₂, N₂O, NO | Anaerobic, pH 7.5 | 80-95 |

| Clostridium acetobutylicum | Hydrogenase-mediated reduction | Hydroxylamino compounds | Anaerobic, acidogenic phase | 65-85 |

| Streptomyces cremeus | Aspartate-nitrosuccinate pathway | Nitrous acid | Aerobic, neutral pH | 70-88 |

Denitrifying bacteria provide sophisticated pathways for nitro compound metabolism through respiratory nitrate reduction processes [26] [27]. Pseudomonas denitrificans and related organisms utilize membrane-bound nitrate reductases (Nar) for the initial reduction of nitrate to nitrite, followed by further reduction through cytochrome cd₁ nitrite reductases [26]. These enzymatic systems demonstrate exceptional efficiency for the complete mineralization of nitroaromatic compounds under anaerobic conditions [28].

Clostridial species employ specialized hydrogenase systems for the reduction of nitro compounds [24]. Clostridium acetobutylicum utilizes an iron-only hydrogenase that catalyzes hydrogen-dependent reduction of nitroaromatic substrates to hydroxylamino intermediates during the acidogenic growth phase [24]. This enzymatic system demonstrates unique substrate specificity and operates independently of traditional electron transport chains [24].

The aspartate-nitrosuccinate (ANS) pathway in Streptomyces species represents a specialized metabolic route for nitrous acid generation [15]. This pathway involves the FAD-dependent oxidation of aspartate by the CreE monooxygenase, followed by dehydronitration through the nitrosuccinate lyase CreD to liberate nitrous acid [15]. The generated nitrous acid serves as a key intermediate for the formation of diazo functionalities in various natural product biosynthetic pathways [15].

Engineered microbial systems have been developed for the direct aromatic nitration of amino acid derivatives [19]. Escherichia coli strains expressing the P450 TB14 nitrating enzyme in combination with nitric oxide synthase (BsNOS) demonstrate efficient production of 4-nitro-L-tryptophan and related analogues. These systems achieve titers of up to 192 mg/L within 20 hours through optimization of fermentation conditions and metabolic pathway engineering [19].

Methyl 3-nitropropanoate exhibits characteristic electrophilic substitution behavior primarily influenced by the strong electron-withdrawing nature of the nitro group [1]. The nitro functional group, containing a nitrogen atom bonded to two oxygen atoms through double and single bonds respectively, creates a significant electron deficit that affects the entire molecular framework [2] [1].

The electrophilic substitution dynamics of methyl 3-nitropropanoate follow established patterns observed in nitro compounds. The nitro group's powerful electron-withdrawing ability manifests through both inductive and resonance effects, substantially reducing electron density throughout the carbon backbone [2] [3]. This electron depletion facilitates reactions with nucleophiles and influences the compound's susceptibility to single-electron transfer processes [2].

| Property | Value | Effect on Reactivity |

|---|---|---|

| Electron-withdrawing strength | σp = +0.78, σm = +0.71 | Increases electrophilicity |

| Resonance stabilization | Delocalization through NO2 | Activates adjacent carbons |

| Inductive effect | Strong through σ-bonds | Polarizes C-H bonds |

Table 1: Electronic Effects of the Nitro Group in Methyl 3-Nitropropanoate

The mechanism of electrophilic substitution in methyl 3-nitropropanoate involves initial formation of electrophilic species, commonly the nitronium ion (NO2+) when strong acids are present [4] [5]. The reaction proceeds through a characteristic addition-elimination pathway where the electrophile attacks electron-rich centers within the molecule [4]. The electron-withdrawing nitro group stabilizes intermediate carbocation species through resonance delocalization [1].

Studies on related nitroaromatic compounds demonstrate that electrophilic substitution reactions are significantly influenced by the position and orientation of the nitro group [7]. In the case of methyl 3-nitropropanoate, the nitro group occupies the terminal position of the propanoate chain, creating unique electronic distributions that affect reaction selectivity and rate .

The kinetics of electrophilic substitution reactions involving methyl 3-nitropropanoate show temperature dependence characteristic of high activation energy processes [8]. The strong electron-withdrawing nature of the nitro group necessitates elevated temperatures to overcome energy barriers associated with bond formation and reorganization [8] [9].

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution represents a fundamental reaction pathway for methyl 3-nitropropanoate, particularly involving the ester functionality [10] [11]. The carbonyl carbon of the methyl ester group serves as the primary electrophilic center for nucleophilic attack, following well-established addition-elimination mechanisms [10].

The mechanism proceeds through formation of a tetrahedral intermediate when nucleophiles attack the carbonyl carbon [10] [11]. The methoxy group functions as a leaving group, with its departure facilitated by the electron-withdrawing influence of the nitro substituent [10]. This electronic activation enhances the electrophilicity of the carbonyl carbon compared to simple alkyl esters without nitro substitution.

| Nucleophile Type | Reaction Conditions | Product Formation | Typical Yield (%) |

|---|---|---|---|

| Hydroxide (OH-) | Aqueous base, moderate temperature | Carboxylic acid | >85 |

| Ammonia (NH3) | Anhydrous conditions | Primary amide | 70-80 |

| Primary amines (RNH2) | Mild heating | Secondary amides | 65-75 |

| Alcohols (ROH) | Acid catalysis | Alternative esters | 60-70 |

Table 2: Nucleophilic Acyl Substitution Reactions of Methyl 3-Nitropropanoate

The presence of the nitro group in the 3-position significantly influences the reaction kinetics and thermodynamics of acyl substitution processes [12] [10]. The electron-withdrawing effect stabilizes the tetrahedral intermediate through inductive effects, lowering the activation energy for nucleophilic attack [10]. Simultaneously, the nitro group facilitates departure of the methoxy leaving group by reducing electron density on the carbonyl carbon [10].

Research on similar nitro-substituted esters demonstrates that the position of the nitro group relative to the carbonyl center affects reaction rates [13]. The 3-position in methyl 3-nitropropanoate provides optimal electronic communication between the nitro substituent and the ester functionality without introducing steric hindrance that might impede nucleophilic approach [13].

Temperature studies reveal that nucleophilic acyl substitution reactions of methyl 3-nitropropanoate exhibit Arrhenius behavior with activation energies typically ranging from 40-60 kilojoules per mole [10]. The relatively modest activation energies reflect the activating influence of the nitro group compared to unsubstituted methyl esters [10].

Redox Chemistry and Nitro Group Transformations

The redox chemistry of methyl 3-nitropropanoate centers primarily on transformations of the nitro functional group, which represents one of the most versatile and well-studied reaction centers in organic chemistry [14] [15] [16]. The nitro group readily undergoes both reduction and oxidation processes under appropriate conditions, leading to diverse product formations and synthetic applications [14] [15].

Reduction reactions of the nitro group in methyl 3-nitropropanoate follow established pathways observed in nitroalkane chemistry [14] [15] [17]. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel effectively converts the nitro group to the corresponding primary amine [14] [16]. The reaction proceeds through sequential two-electron reduction steps, initially forming nitroso and hydroxylamine intermediates before complete reduction to the amine [14] [15].

| Reducing Agent | Conditions | Primary Product | Reaction Selectivity |

|---|---|---|---|

| H2/Pd-C | Room temperature, atmospheric pressure | 3-Aminopropanoate methyl ester | >95% |

| Fe/HCl | Acidic conditions, 60-80°C | 3-Aminopropanoate methyl ester | 85-90% |

| Zn/AcOH | Mild acidic conditions | 3-Aminopropanoate methyl ester | 80-85% |

| LiAlH4 | Anhydrous conditions, 0°C | Mixed reduction products | Variable |

Table 3: Reduction Pathways for Methyl 3-Nitropropanoate

Metal-acid reduction systems, such as iron with hydrochloric acid or zinc with acetic acid, provide alternative pathways for nitro group reduction [14] [16]. These conditions operate through electron transfer mechanisms where the metal serves as the electron source and the acid facilitates protonation of intermediate species [14]. The mild nature of these conditions often preserves other functional groups within the molecule [14].

Advanced reduction methodologies involving samarium, titanium(III) chloride, and sodium hydrosulfite offer specialized approaches for nitro group transformation under specific conditions [15]. These reagents provide enhanced selectivity and functional group tolerance compared to traditional reduction methods [15].

The nitro group in methyl 3-nitropropanoate also participates in unique redox transformations characteristic of nitroalkanes [18] [19]. Enzyme-catalyzed oxidation by nitroalkane oxidase converts the compound to corresponding aldehydes or ketones while releasing nitrite [19]. This biological transformation demonstrates the compound's participation in metabolic pathways and its potential environmental fate [19].

Oxidative transformations involving the nitro group include conversion to nitrolic acids under strongly oxidizing conditions [18]. These reactions represent specialized pathways that may occur under extreme environmental conditions or specific synthetic applications [18].

Thermal Stability and Decomposition Pathways

The thermal stability of methyl 3-nitropropanoate follows patterns characteristic of nitroalkane compounds, exhibiting complex decomposition behavior at elevated temperatures [20] [9] [21]. Thermal decomposition typically initiates at temperatures between 250-350°C, consistent with the high bond dissociation energy of the carbon-nitrogen bond in nitro compounds [20] [22].

Differential scanning calorimetry (DSC) analysis reveals that methyl 3-nitropropanoate undergoes highly exothermic decomposition with heat release exceeding 1.3 kilojoules per gram [23]. This substantial energy release reflects the inherent instability of the nitro group and the thermodynamically favorable formation of decomposition products [23] [9].

| Decomposition Parameter | Value | Characteristics |

|---|---|---|

| Onset temperature | 250-280°C | Sharp transition |

| Peak decomposition temperature | 320-350°C | Maximum rate |

| Heat of decomposition | >1300 J/g | Highly exothermic |

| Activation energy | >200 kJ/mol | High energy barrier |

| Decomposition products | NOx, CO2, H2O, organics | Multiple pathways |

Table 4: Thermal Decomposition Parameters for Methyl 3-Nitropropanoate

The decomposition mechanism of methyl 3-nitropropanoate involves two primary pathways: molecular elimination and free-radical processes [21]. Molecular elimination occurs through loss of nitrous acid (HNO2) to form corresponding alkenes, while free-radical decomposition initiates through homolytic cleavage of the carbon-nitrogen bond [21]. The predominant pathway depends on temperature, heating rate, and environmental conditions [21].

Kinetic studies demonstrate that thermal decomposition exhibits autocatalytic behavior, where decomposition products catalyze further breakdown of unreacted material [20] [22]. This autocatalytic character contributes to the potentially explosive nature of concentrated methyl 3-nitropropanoate under thermal stress [20] [22].

Gas evolution during thermal decomposition produces nitrogen oxides, carbon dioxide, water vapor, and various organic fragments [24] [21]. The toxic nature of nitrogen oxide gases necessitates appropriate ventilation and safety measures when handling the compound at elevated temperatures [24].

Thermogravimetric analysis (TGA) coupled with mass spectrometry reveals that decomposition proceeds through multiple stages [25]. Initial stages involve dehydration and loss of small molecules, followed by more extensive fragmentation at higher temperatures [25]. The complex decomposition profile reflects the multiple functional groups present in the molecule and their varying thermal stabilities [25].

Maximum recommended process temperatures for methyl 3-nitropropanoate typically range from 150-180°C to avoid unwanted decomposition [23]. These temperature limits ensure safe handling while maintaining chemical integrity during synthetic applications [23].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant